molecular formula C21H17NO3S B12609512 9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide CAS No. 890045-46-2

9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide

Cat. No.: B12609512
CAS No.: 890045-46-2
M. Wt: 363.4 g/mol
InChI Key: YRQHEUPVLPWSTR-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thioxanthone family, which is characterized by a thioxanthene core structure with additional functional groups that enhance its chemical reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide typically involves the introduction of the dimethylamino group to the thioxanthone core. This can be achieved through a series of organic reactions, including nucleophilic substitution and oxidation processes. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the thioxanthone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a photoinitiator in polymerization reactions, enabling the formation of polymers under light exposure.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging, allowing visualization of cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as photoresists and coatings, due to its unique photochemical properties.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide involves its interaction with molecular targets and pathways. In photoinitiation, the compound absorbs light energy, leading to the formation of reactive species that initiate polymerization. In biological applications, its fluorescence properties enable it to bind to specific cellular components, allowing for imaging and diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide
  • 2,7-Dimethoxy-9H-thioxanthen-9-one
  • TXO-TPA (2-[4-(diphenylamino)phenyl]-10,10-dioxide-9H-thioxanthen-9-one)

Uniqueness

Compared to similar compounds, 9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide stands out due to its specific functional groups that enhance its photochemical and biological properties

Properties

CAS No.

890045-46-2

Molecular Formula

C21H17NO3S

Molecular Weight

363.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C21H17NO3S/c1-22(2)16-10-7-14(8-11-16)15-9-12-18-20(13-15)26(24,25)19-6-4-3-5-17(19)21(18)23/h3-13H,1-2H3

InChI Key

YRQHEUPVLPWSTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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